4,5-ジメトキシベンゼン-1,2-ジアミン

概要

説明

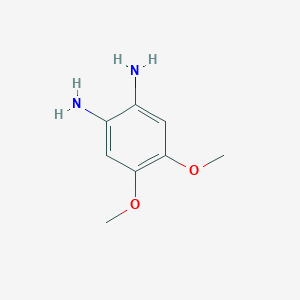

4,5-ジメトキシベンゼン-1,2-ジアミンは、分子式がC8H12N2O2、分子量が168.19 g/molである芳香族ジアミン化合物です 。これは、ベンゼン環に2つのメトキシ基 (-OCH3) と2つのアミノ基 (-NH2) が結合していることで特徴付けられます。この化合物は、化学、生物学、医学など、さまざまな分野における用途で知られています。

科学的研究の応用

4,5-Dimethoxybenzene-1,2-diamine has a wide range of applications in scientific research:

作用機序

4,5-ジメトキシベンゼン-1,2-ジアミンの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。 この化合物は、酵素反応の基質として作用し、蛍光誘導体の形成につながります 。 また、活性酸素種 (ROS) やフリーラジカルと相互作用し、それらの有害な影響を中和します .

類似の化合物との比較

類似の化合物

1,2-ジアミノ-4,5-ジメトキシベンゼン (塩酸塩): 構造は似ていますが、溶解性と反応性の特性が異なります.

4,5-ジメトキシ-o-フェニレンジアミン: 蛍光研究における異なる用途を持つ別の関連化合物です.

独自性

4,5-ジメトキシベンゼン-1,2-ジアミンは、芳香族ジアミンとメトキシ置換ベンゼン誘導体の両方としての二重の機能性のためにユニークです。 この官能基の組み合わせにより、幅広い化学反応に関与することが可能になり、さまざまな研究および工業用途で価値があります .

生化学分析

Biochemical Properties

4,5-Dimethoxybenzene-1,2-diamine functions as a potent antioxidant within cellular systems. Upon entering the cell, this compound interacts with reactive oxygen species (ROS) and free radicals, effectively neutralizing their harmful effects . Additionally, it can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis and a biomarker of diabetic ketoacidosis . The compound’s ability to interact with ROS and free radicals highlights its importance in protecting cells from oxidative stress.

Cellular Effects

4,5-Dimethoxybenzene-1,2-diamine influences various cellular processes, including gene expression, cell proliferation, and cell survival. It plays a role in protecting cells from oxidative stress and modulating key signaling pathways . By interacting with these pathways, the compound can exert regulatory effects on cellular processes, thereby contributing to the maintenance of cellular homeostasis.

Molecular Mechanism

At the molecular level, 4,5-Dimethoxybenzene-1,2-diamine exerts its effects through interactions with biomolecules such as enzymes and proteins. It reacts with aldehydes to produce highly fluorescent benzimidazole derivatives, which can be separated and quantitated by high-performance liquid chromatography . This reaction mechanism is crucial for the compound’s role in biochemical assays and research.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 4,5-Dimethoxybenzene-1,2-diamine are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to strong oxidizing agents . Long-term studies have shown that the compound maintains its antioxidant properties, effectively neutralizing ROS and free radicals over extended periods .

Dosage Effects in Animal Models

The effects of 4,5-Dimethoxybenzene-1,2-diamine vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing potential toxicity.

Metabolic Pathways

4,5-Dimethoxybenzene-1,2-diamine is involved in metabolic pathways related to glycolysis. It can be used as a standard for the determination of methyldiacetaldehyde, an intermediate product of glycolysis . This involvement in glycolytic pathways underscores the compound’s significance in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4,5-Dimethoxybenzene-1,2-diamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its antioxidant effects .

Subcellular Localization

4,5-Dimethoxybenzene-1,2-diamine is localized within specific subcellular compartments, where it performs its antioxidant functions. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective participation in cellular processes .

準備方法

合成経路と反応条件

4,5-ジメトキシベンゼン-1,2-ジアミンは、いくつかの方法で合成できます。 一般的な合成経路の1つは、鉄粉と塩酸などの還元剤を使用して4,5-ジメトキシ-1,2-ジニトロベンゼンを還元することです 。反応は通常還流条件下で行われ、生成物は再結晶によって精製されます。

工業的製造方法

工業的な設定では、4,5-ジメトキシベンゼン-1,2-ジアミンの製造には、触媒的ハイドロジェネーションを使用した大規模な還元プロセスが伴う場合があります。この方法は、最終生成物の収率と純度を高めます。次に、化合物は蒸留や結晶化などの技術を使用して単離および精製されます。

化学反応の分析

反応の種類

4,5-ジメトキシベンゼン-1,2-ジアミンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するキノンを形成するために酸化することができます。

還元: アミンを形成するために還元することができます。

置換: アミノ基は求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。

置換: ハロアルカンやアシルクロリドなどの試薬が置換反応に使用されます。

生成される主な生成物

酸化: キノンおよびその他の酸化された誘導体。

還元: アミンおよびその他の還元された形態。

置換: さまざまな置換されたベンゼン誘導体。

科学研究における用途

4,5-ジメトキシベンゼン-1,2-ジアミンは、科学研究において幅広い用途があります。

類似化合物との比較

Similar Compounds

1,2-Diamino-4,5-dimethoxybenzene (hydrochloride): Similar in structure but with different solubility and reactivity properties.

4,5-Dimethoxy-o-phenylenediamine: Another related compound with distinct applications in fluorescence studies.

Uniqueness

4,5-Dimethoxybenzene-1,2-diamine is unique due to its dual functionality as both an aromatic diamine and a methoxy-substituted benzene derivative. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

生物活性

4,5-Dimethoxybenzene-1,2-diamine, also known as 1,2-Diamino-4,5-dimethoxybenzene (CAS Number: 27841-33-4), is a compound with significant biological activity. This article reviews its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : CHNO

- Molecular Weight : 168.19 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 329.0 ± 37.0 °C

- Flash Point : 174.8 ± 20.2 °C

4,5-Dimethoxybenzene-1,2-diamine exhibits various biological activities that can be categorized into several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Antimicrobial Properties : It demonstrates activity against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .

- Cell Cycle Regulation : Research indicates that it may influence cell cycle progression and apoptosis pathways, particularly in cancer cells .

- Glycolytic Intermediates : It serves as a standard for the determination of methyldiacetaldehyde, an intermediate in glycolysis linked to diabetic conditions .

Biological Activity Data

The following table summarizes key biological activities and findings related to 4,5-Dimethoxybenzene-1,2-diamine:

Case Studies

-

Antimicrobial Efficacy :

A study conducted on the antimicrobial properties of 4,5-Dimethoxybenzene-1,2-diamine revealed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic processes . -

Cancer Research :

In vitro studies demonstrated that treatment with 4,5-Dimethoxybenzene-1,2-diamine resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . -

Diabetes Metabolism :

Research highlighted its role in glucose metabolism regulation by acting on glycolytic pathways. Elevated levels of methylglyoxal during diabetic ketoacidosis were linked to its activity as a biomarker for acidosis recovery phases .

特性

IUPAC Name |

4,5-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIUVOVOIJBJPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182156 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27841-33-4 | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diamino-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxybenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。